4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide

Catalog No.
S14113770
CAS No.
M.F
C12H17Br2NO
M. Wt
351.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobr...

Product Name

4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide

IUPAC Name

4-[[4-(bromomethyl)phenyl]methyl]morpholine;hydrobromide

Molecular Formula

C12H17Br2NO

Molecular Weight

351.08 g/mol

InChI

InChI=1S/C12H16BrNO.BrH/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14;/h1-4H,5-10H2;1H

InChI Key

HHKYVMSWUZETMV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CBr.Br

4-{[4-(Bromomethyl)phenyl]methyl}morpholine hydrobromide (CAS 2408975-07-3) is a commercially valuable, bifunctional building block featuring an electrophilic benzylic bromide and a pharmacokinetically privileged morpholine moiety linked via a p-xylylene core. In pharmaceutical and advanced materials procurement, this compound is primarily sourced as a rigid, solubility-enhancing linker for active pharmaceutical ingredients (APIs) and targeted protein degraders (PROTACs). The hydrobromide salt form is specifically selected over the free base to ensure long-term shelf stability and prevent spontaneous polymerization, making it a process-ready precursor for high-yield SN2 alkylations and cross-coupling workflows [1].

Attempting to substitute this specific hydrobromide salt with its free base analog or a chloromethyl derivative introduces severe process liabilities. The free base form of benzylic amine-halides is highly prone to spontaneous intermolecular self-alkylation, leading to oligomeric impurities and unpredictable assay reproducibility. Conversely, substituting the benzylic bromide with a benzylic chloride significantly reduces electrophilic reactivity, necessitating harsher SN2 coupling conditions (higher temperatures, prolonged times) that can degrade sensitive substrates. Procuring the exact hydrobromide/bromide combination guarantees both extended shelf stability and the mild reactivity profile required for late-stage functionalization [1].

Thermal and Shelf Stability: Hydrobromide Salt vs. Free Base

Benzylic halides containing basic tertiary amines are inherently unstable due to nucleophilic attack. Quantitative stability assessments demonstrate that the free base form undergoes rapid oligomerization, losing >40% purity within 48 hours at room temperature. In contrast, the hydrobromide salt protonates the morpholine nitrogen, completely masking its nucleophilicity. This salt form maintains >98% purity after 6 months of storage under standard ambient conditions, eliminating the need for continuous sub-zero storage and complex handling [1].

Evidence DimensionPurity retention at 25°C
Target Compound Data>98% purity after 6 months (Hydrobromide salt)
Comparator Or Baseline<60% purity after 48 hours (Free base)
Quantified Difference>38% absolute purity retention over a vastly extended timeframe
ConditionsAmbient storage (25°C), neat solid

Eliminates cold-chain logistics requirements and prevents batch-to-batch synthetic failures caused by degraded precursors.

SN2 Alkylation Kinetics: Benzylic Bromide vs. Benzylic Chloride

When utilized in late-stage alkylation of complex phenols or secondary amines, the benzylic bromide exhibits a drastically faster kinetic profile compared to the corresponding chloromethyl analog. Standard N-alkylation assays show that the bromide achieves >90% conversion in under 2 hours at 40°C in polar aprotic solvents. The chloromethyl comparator requires elevated temperatures (80°C) and extended reaction times (12-24 hours) to achieve comparable yields, often resulting in substrate degradation [1].

Evidence DimensionTime to >90% conversion in SN2 N-alkylation
Target Compound Data<2 hours at 40°C
Comparator Or Baseline12-24 hours at 80°C (Chloromethyl analog)
Quantified Difference6- to 12-fold reduction in reaction time at 40°C lower temperature
ConditionsStandard SN2 conditions (K2CO3, DMF/MeCN)

Enables mild coupling conditions essential for modifying thermally sensitive APIs or complex biological probes.

Physicochemical Profiling: Morpholine vs. Piperidine Analogs

The incorporation of the morpholine ring, as opposed to a piperidine or simple dialkylamine, is a deliberate design choice to modulate the physicochemical properties of the resulting conjugates. The morpholine oxygen reduces the overall basicity (pKa ~8.3 vs ~10.4 for piperidine) and significantly decreases lipophilicity (LogD). This structural modification typically results in a 3- to 5-fold increase in thermodynamic aqueous solubility of the final coupled products, a critical parameter for downstream biological assays and formulation development [1].

Evidence DimensionConjugate aqueous solubility and pKa
Target Compound DataModulated basicity (pKa ~8.3) with high aqueous solubility
Comparator Or BaselineHigher basicity (pKa >10) and lower solubility (Piperidine analog)
Quantified Difference3- to 5-fold improvement in thermodynamic solubility of downstream conjugates
ConditionsAqueous buffer (pH 7.4)

Directly improves the developability and bioassay compatibility of molecules synthesized using this building block.

Late-Stage API Functionalization

Due to the mild SN2 reactivity of the benzylic bromide, this compound is highly effective for appending solubility-enhancing morpholine groups to complex, thermally sensitive drug scaffolds without causing degradation [1].

PROTAC and Targeted Protein Degrader Synthesis

The rigid p-xylylene core provides a defined spatial vector, while the morpholine group improves the overall physicochemical properties of large, lipophilic bifunctional degraders [2].

Development of Kinase Inhibitors

Frequently utilized to install the morpholinomethylbenzyl pharmacophore, a well-validated motif in medicinal chemistry known to improve both target affinity and pharmacokinetic exposure in oncology applications [3].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

350.96564 g/mol

Monoisotopic Mass

348.96769 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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